

In-Depth Technical Guide to Disperse Blue 106

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For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Disperse Blue 106 is a monoazo disperse dye recognized for its use in coloring synthetic textiles and its notable role as a contact allergen. Ambiguity exists regarding its primary CAS number, with both 12223-01-7 and 68516-81-4 being frequently cited in scientific literature and commercial listings.[1][2][3][4][5] For the purposes of this guide, both numbers are acknowledged. The dye is also known by other names including C.I. 111935.[1]

Chemically, it is identified as 2-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol. Its fundamental properties are summarized in the table below.



Property	Value	Source(s)
CAS Number	12223-01-7 / 68516-81-4	[1][2][3][4][5]
Molecular Formula	C14H17N5O3S	[1][3][5]
Molecular Weight	335.38 g/mol	[4]
Melting Point	Not definitively reported (often cited as N/A). A closely related compound, N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline (CAS 70693-64-0), has a reported melting point of 42-43 °C.	[5][6]
Boiling Point	550.8 °C at 760 mmHg	[5]
Density	1.38 g/cm ³	[5]
Flash Point	286.9 °C	[5]
Vapor Pressure	5.74 x 10 ⁻¹³ mmHg at 25 °C	[5]
Refractive Index	1.659	[5]
Solubility	Generally considered insoluble in water but soluble in organic solvents such as acetone and ethanol.	[7]

Synthesis and Manufacturing

The synthesis of **Disperse Blue 106** follows a conventional azo coupling reaction. The general manufacturing process involves two primary stages:

- Diazotization: The process begins with the diazotization of 2-amino-5-nitrothiazole in an acidic medium.
- Azo Coupling: The resulting diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1]



A detailed experimental protocol for laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Disperse Blue 106

Materials:

- 2-amino-5-nitrothiazole
- · Sodium nitrite
- · Concentrated sulfuric acid
- 3-(Ethyl(m-tolyl)amino)propanenitrile
- Acetic acid
- Ice
- Sodium hydroxide solution
- Filtration apparatus
- Beakers and stirring equipment

Procedure:

- Diazotization:
 - Dissolve a specific molar equivalent of 2-amino-5-nitrothiazole in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a beaker surrounded by an ice bath.
 - Slowly add a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled mixture while maintaining the low temperature and stirring continuously.
 - Continue stirring for a set period to ensure complete formation of the diazonium salt.
- Coupling Reaction:



- In a separate vessel, dissolve an equimolar amount of the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent such as glacial acetic acid.
- Cool the coupling component solution in an ice bath.
- Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.
- Continue stirring the reaction mixture for several hours to allow for complete coupling. The formation of the colored dye product will be observed.
- Isolation and Purification:
 - Pour the reaction mixture into a large volume of cold water or onto crushed ice to precipitate the crude **Disperse Blue 106**.
 - Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any unreacted starting materials and acids.
 - The pH of the filtrate should be checked and neutralized if necessary.
 - The filter cake is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain the final product.

Analytical Methodologies

The detection and quantification of **Disperse Blue 106** in various matrices, particularly textiles, are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: HPLC-UV/DAD Analysis of Disperse Blue 106 in Textiles

- 1. Sample Preparation (Extraction):
- Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.



- Place the sample in a conical flask and add 20 mL of a suitable extraction solvent (e.g., methanol, dimethylformamide, or a mixture of methanol and dichloromethane).
- Extract the dye by ultrasonication for 30 minutes at 50 °C.
- Centrifuge the extract at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.
- 2. HPLC-UV/DAD Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a higher proportion of water and increase the proportion of acetonitrile over the course of the run.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10-20 μL.
- Detector: UV/Diode Array Detector (DAD) set to monitor at the maximum absorption wavelength (λmax) of Disperse Blue 106.
- Quantification: Create a calibration curve using standard solutions of **Disperse Blue 106** of known concentrations. The concentration in the sample extract can be determined by comparing its peak area to the calibration curve.

Toxicological Profile: Allergic Contact Dermatitis

Disperse Blue 106 is a well-documented and potent sensitizer, frequently implicated in allergic contact dermatitis (ACD) from textiles.[8][9] This is a Type IV delayed hypersensitivity reaction mediated by T-cells.



Signaling Pathway of Allergic Contact Dermatitis

The mechanism of sensitization and elicitation of ACD by haptens like **Disperse Blue 106** involves a complex interplay between skin cells and immune cells.



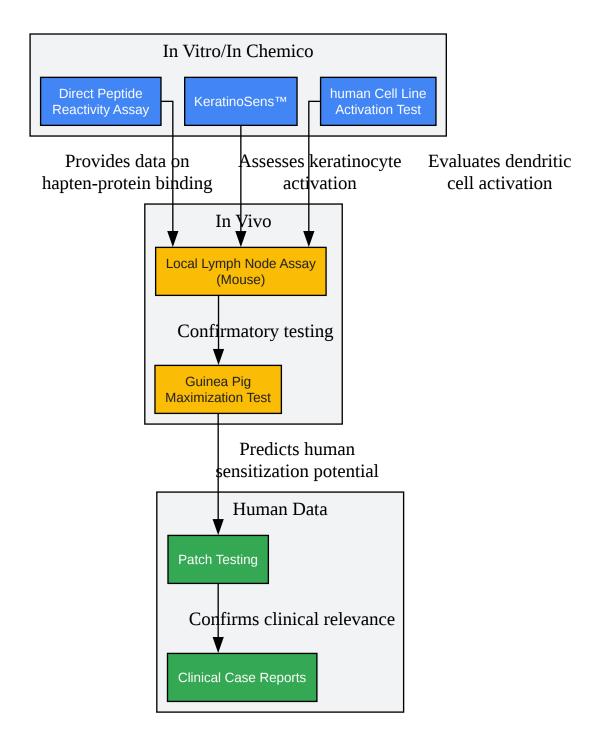
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Caption: Signaling pathway of allergic contact dermatitis to Disperse Blue 106.

Experimental Workflow for Assessing Skin Sensitization Potential

The potential of a substance to cause skin sensitization is often evaluated using a combination of in vitro and in vivo methods. The following workflow represents a typical approach.





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Caption: Experimental workflow for skin sensitization assessment.



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